LDN193189 Tetrahydrochloride

BMP signaling C2C12 myoblast Smad phosphorylation

BMP pathway studies suffer from off-target inhibition and DMSO artifacts when using less selective or poorly soluble chemotypes. LDN193189 Tetrahydrochloride provides a validated solution: • 200-fold selectivity for BMP over TGF-β (ALK2 IC₅₀ = 5 nM, ALK3 IC₅₀ = 30 nM) • 60 mM aqueous solubility eliminates DMSO-related artifacts in cell culture and facilitates oral gavage formulation • Demonstrated in vivo efficacy in heterotopic ossification, DIPG, and anemia of inflammation models Supplied as ≥98% pure solid with full analytical documentation and global shipping.

Molecular Formula C25H26Cl4N6
Molecular Weight 552.3 g/mol
Cat. No. B2546857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN193189 Tetrahydrochloride
Molecular FormulaC25H26Cl4N6
Molecular Weight552.3 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H
InChIKeyNYHXPFHFIMRKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LDN193189 Tetrahydrochloride: Potent BMP Type I Receptor Kinase Inhibitor


LDN193189 Tetrahydrochloride is a selective small-molecule inhibitor of bone morphogenetic protein (BMP) type I receptor kinases, specifically targeting ALK2 (ACVR1) and ALK3 (BMPR1A) [1]. It functions as an ATP-competitive kinase inhibitor that potently blocks BMP-mediated Smad1/5/8 phosphorylation and downstream transcriptional activation [2]. As a tetrahydrochloride salt form, LDN193189 Tetrahydrochloride offers substantially enhanced aqueous solubility compared to the free base, enabling more flexible formulation options for in vitro and in vivo applications [3].

Why LDN193189 Tetrahydrochloride Cannot Be Substituted


Substituting LDN193189 with dorsomorphin (Compound C) or alternative BMP inhibitor chemotypes introduces substantial experimental variability due to order-of-magnitude differences in potency, divergent kinase selectivity profiles, and distinct physiochemical properties [1]. Dorsomorphin exhibits approximately 100-fold lower potency for BMP signaling inhibition and promiscuous off-target kinase inhibition that confounds data interpretation [2]. Meanwhile, newer ALK2-selective analogs such as K02288 and LDN212854 demonstrate altered receptor subtype specificity, meaning that BMP4/ALK3-driven versus BMP6/ALK2-driven signaling outcomes cannot be directly compared across inhibitor classes [3]. The tetrahydrochloride salt form further distinguishes LDN193189 from free base preparations, providing 60 mM aqueous solubility that eliminates DMSO-associated artifacts in long-term cell culture and facilitates oral gavage formulation without organic co-solvents [4].

Quantitative Differentiation Evidence for Informed Procurement


BMP Signaling Potency vs Dorsomorphin

In C2C12 myoblast cells, LDN193189 inhibits BMP4-mediated Smad1/5/8 phosphorylation with an IC50 of approximately 5 nM, compared to dorsomorphin which achieves comparable inhibition only at approximately 470 nM [1]. This nearly 100-fold difference in cellular potency means that LDN193189 achieves full pathway suppression at concentrations that do not trigger the extensive off-target kinase inhibition observed with dorsomorphin at its effective dose range .

BMP signaling C2C12 myoblast Smad phosphorylation

BMP vs TGF-β Pathway Selectivity

In primary pulmonary artery smooth muscle cells (PASMCs), LDN193189 exhibits an IC50 of approximately 5 nM for BMP4-stimulated signaling versus ≥1 μM for TGF-β-stimulated signaling, establishing a selectivity window of ≥200-fold for BMP over TGF-β pathways [1]. This contrasts sharply with dorsomorphin, which was originally characterized as an AMPK inhibitor (Compound C) and demonstrates extensive polypharmacology across kinase families at concentrations required for BMP inhibition [2].

Pathway selectivity TGF-β BMP ALK4/5/7

Kinase Selectivity Profile Across BMP Receptors

In cell-free kinase assays, LDN193189 inhibits ALK1 (IC50 0.8 nM), ALK2 (0.8 nM), ALK3 (5.3 nM), and ALK6 (16.7 nM), demonstrating potent pan-BMP type I receptor inhibition . In contrast, LDN212854 is optimized for ALK2 selectivity with an IC50 of 1.3 nM against ALK2 but exhibits approximately 66-fold lower potency against ALK3, making it unsuitable for experiments requiring ALK3 inhibition . K02288, another ALK2-selective analog, shows even narrower BMP receptor coverage [1].

Kinase selectivity ALK1 ALK2 ALK3 ALK6

Oral Bioavailability and CNS Penetration

LDN193189 is orally bioavailable with demonstrated brain penetration, achieving measurable compound concentrations in brain tissue following oral administration [1]. In a mouse model, a single oral dose of 3 mg/kg produced plasma concentrations of 187±46 ng/mL at 1 hour post-dose, with corresponding hepatic levels sufficient to reduce Smad1/5 phosphorylation by >80% and decrease hepcidin mRNA expression by ≥50% [2]. In orthotopic DIPG xenograft models, daily oral administration of 25 mg/kg LDN193189 for 28 days significantly extended survival compared to vehicle controls [3].

Oral bioavailability Brain penetration Pharmacokinetics CNS

Heterotopic Ossification Prevention In Vivo

In a murine burn-tenotomy model of heterotopic ossification, treatment with LDN193189 significantly decreased ectopic bone formation and increased range of motion at the injury site [1]. This in vivo efficacy is supported by quantitative assessments of functional impairment mitigation. While ALK3-Fc ligand trap also demonstrates HO prevention, LDN193189 offers the practical advantage of small-molecule oral dosing versus a biologic requiring parenteral administration [2].

Heterotopic ossification HO Burn injury Trauma

Aqueous Solubility Enhancement with Salt Form

LDN193189 Tetrahydrochloride achieves aqueous solubility of 33.33 mg/mL, corresponding to 60.34 mM in water with ultrasonic assistance [1]. This contrasts with the free base form (LDN193189), which exhibits negligible water solubility (<0.1 mg/mL in water per vendor datasheets) and requires DMSO as primary solvent . The 600-fold improvement in aqueous solubility eliminates DMSO-associated cellular toxicity and precipitation artifacts in long-term culture, while enabling oral gavage formulation in citrate buffer without organic co-solvents [2].

Solubility Formulation Tetrahydrochloride salt In vivo dosing

Validated Application Scenarios for Procurement and Planning


Heterotopic Ossification and FOP Models

LDN193189 Tetrahydrochloride is the preferred chemical tool for preclinical studies of heterotopic ossification (HO) and FOP due to its validated in vivo efficacy in trauma, burn, and genetic HO models [1]. The compound's oral bioavailability enables chronic dosing regimens without the surgical implantation of osmotic pumps or repeated intraperitoneal injections required for less bioavailable analogs [2]. The tetrahydrochloride salt's high aqueous solubility facilitates oral gavage formulation in simple citrate buffer, streamlining IACUC approval and experimental execution [3].

CNS-Targeted BMP Signaling in Glioma

For research on diffuse intrinsic pontine glioma (DIPG) harboring ACVR1 (ALK2) mutations, LDN193189 provides demonstrated CNS penetration and target engagement following oral administration [1]. In orthotopic xenograft models, LDN193189 treatment extends survival, establishing it as a benchmark reference compound against which novel ALK2 inhibitors are compared [2]. Alternative analogs lacking validated brain penetration data would introduce uncertainty regarding CNS target exposure.

Stem Cell Differentiation and BMP Modulation

In stem cell research applications where BMP signaling directs lineage specification, LDN193189 provides clean BMP pathway inhibition without confounding TGF-β pathway suppression due to its 200-fold selectivity window [1]. The compound inhibits both canonical Smad1/5/8 phosphorylation and non-canonical p38 and Akt signaling branches, ensuring comprehensive pathway blockade [2]. This is critical for neural differentiation protocols where TGF-β pathway activity must remain intact.

Anemia of Inflammation and Hepcidin Suppression

For studies of anemia of inflammation where hepatic hepcidin regulation is a key endpoint, LDN193189 is validated to reduce Smad1/5 phosphorylation by >80% and decrease hepcidin mRNA expression by ≥50% following oral administration [1]. The compound's ability to increase hemoglobin levels in mouse models of anemia provides a functional efficacy benchmark that should not be assumed for analogs lacking specific in vivo validation in this disease context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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